Trimeprazine maleate, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

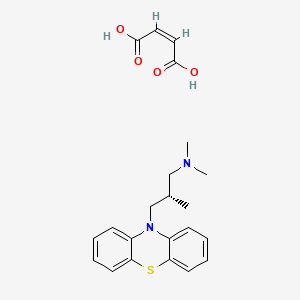

Trimeprazine maleate, (S)-, is the S isomer of Trimeprazine maleate --- a phenothiazine derivative used as an antipruritic.

Applications De Recherche Scientifique

Sedation and Anxiolytic Effects

Trimeprazine maleate is primarily used as an antihistamine with sedative properties. It is commonly prescribed in pediatric medicine for conditions such as insomnia and anxiety. A controlled trial indicated that children treated with Trimeprazine experienced significantly fewer night wakings and longer sleep duration compared to those not receiving the medication .

Case Study: Drug-Facilitated Crime

In a notable case involving two children, Trimeprazine was implicated in drug-facilitated crimes where the substance was used for sedation without consent. Hair analysis revealed concentrations of Trimeprazine, underscoring its potential misuse in pediatric settings . This highlights the need for careful monitoring when prescribing sedatives to children.

Antipruritic Properties

Trimeprazine is also utilized as an antipruritic agent, particularly in treating itching associated with allergic reactions or dermatological conditions. Its effectiveness in alleviating pruritus has made it a valuable option in clinical practice.

Bone Growth Promotion

Recent research has uncovered Trimeprazine's potential role in promoting bone growth. A study demonstrated that Trimeprazine could modulate the Wnt signaling pathway, which is crucial for bone formation. In animal models, administration of Trimeprazine resulted in significant increases in serum osteocalcin levels—a marker for bone formation—indicating its potential application in treating osteoporosis and other metabolic bone disorders .

| Study | Dosage | Outcome |

|---|---|---|

| Bone Growth Study | 5 mg/kg (trimeprazine tartrate) | 46% increase in serum osteocalcin; 8% increase in femur bone volume |

| Control Group | Saline | Baseline measurements |

Pharmacokinetics and Metabolic Effects

Trimeprazine has been studied for its impact on vitamin A metabolism. In a comparative study with amiodarone, it was found that Trimeprazine did not significantly alter the absorption of vitamin A compared to controls, suggesting a favorable profile for maintaining vitamin A bioavailability during treatment .

Clinical Implications and Future Directions

The implications of Trimeprazine maleate extend beyond its traditional uses. Its sedative effects make it suitable for premedication in surgical procedures, while its potential for promoting bone health opens avenues for further research into its use in treating osteoporosis and related conditions.

Future Research Directions:

- Investigating long-term effects of Trimeprazine on bone density.

- Exploring its use as a treatment adjunct for anxiety disorders.

- Assessing the safety profile in pediatric populations to mitigate risks of misuse.

Propriétés

Numéro CAS |

179463-08-2 |

|---|---|

Formule moléculaire |

C22H26N2O4S |

Poids moléculaire |

414.52 |

Nom IUPAC |

10H-Phenothiazine-10-propanamine, N,N,beta-trimethyl-, (S)-, (2Z)-2-butenedioate (1:1) |

InChI |

1S/C18H22N2S.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-;/m0./s1 |

Clé InChI |

WTHCVCKKSDUGIE-FXSDFHGDSA-N |

SMILES |

C[C@@H](CN(C)C)CN1c2ccccc2Sc3ccccc13.OC(=O)\C=C/C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alimemazine maleate, (S)-; Trimeprazine maleate, (+)-; Trimeprazine maleate, (S)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.